2-(Heptyl((5-methoxyfuran-2-yl)methyl)amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Heptyl((5-methoxyfuran-2-yl)methyl)amino)ethanol is a chemical compound that belongs to the class of organic compounds known as furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The presence of a heptyl group and a methoxy group attached to the furan ring makes this compound unique. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptyl((5-methoxyfuran-2-yl)methyl)amino)ethanol typically involves the reaction of 5-methoxyfuran-2-carbaldehyde with heptylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Solvent: Common solvents used in this reaction include ethanol or methanol.
Catalyst: A catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity. Industrial methods may also include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(Heptyl((5-methoxyfuran-2-yl)methyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The furan ring can undergo substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Heptyl((5-methoxyfuran-2-yl)methyl)amino)ethanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Heptyl((5-methoxyfuran-2-yl)methyl)amino)ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Heptyl((5-methoxyfuran-2-yl)methyl)amino)ethanol: This compound is unique due to its specific structure and functional groups.
Other Furan Derivatives: Compounds such as 5-methoxyfuran-2-carbaldehyde and 2-(Heptylamino)ethanol share some structural similarities but differ in their functional groups and properties.
Uniqueness
The uniqueness of this compound lies in its combination of a heptyl group, a methoxy group, and a furan ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
The compound 2-(Heptyl((5-methoxyfuran-2-yl)methyl)amino)ethanol is a derivative of furan and has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H25N1O2. The structure features a heptyl chain linked to a methoxyfuran moiety through an amino group. This unique structure may contribute to its biological properties.
Research indicates that compounds similar to this compound can interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors play crucial roles in cellular signaling. The interaction of such compounds with GPCRs can lead to diverse physiological effects, including modulation of neurotransmitter release and cardiovascular responses .
- Enzyme Inhibition : Some derivatives exhibit inhibitory effects on enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis .
Biological Activities
The biological activities of this compound can be categorized as follows:
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could protect cells from oxidative stress.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines .
- Neuroprotective Properties : The methoxyfuran component may contribute to neuroprotective effects, making it a candidate for further research in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of compounds related to this compound:
- Study on Neuroprotection : A study demonstrated that furan derivatives could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism involved the modulation of mitochondrial pathways and the reduction of reactive oxygen species (ROS) .
- Inflammation Model : In a model of acute inflammation, compounds similar to this compound showed significant reductions in edema and inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases .
Data Summary
The following table summarizes key findings related to the biological activity of similar compounds:
Properties
CAS No. |
61212-13-3 |
---|---|
Molecular Formula |
C15H27NO3 |
Molecular Weight |
269.38 g/mol |
IUPAC Name |
2-[heptyl-[(5-methoxyfuran-2-yl)methyl]amino]ethanol |
InChI |
InChI=1S/C15H27NO3/c1-3-4-5-6-7-10-16(11-12-17)13-14-8-9-15(18-2)19-14/h8-9,17H,3-7,10-13H2,1-2H3 |
InChI Key |
YYKOTFJQQPYTOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN(CCO)CC1=CC=C(O1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.